

(4-Chlorophenyl)(morpholino)methanone derivatives discovery

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Compound of Interest

Compound Name:	(4-Chlorophenyl) (morpholino)methanone
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An In-Depth Technical Guide to the Discovery of **(4-Chlorophenyl)(morpholino)methanone** Derivatives

Abstract

The **(4-chlorophenyl)(morpholino)methanone** scaffold represents a nexus of synthetic accessibility and profound biological potential. Central to its structure is the morpholine ring, a moiety widely regarded as a "privileged structure" in medicinal chemistry.^{[1][2]} This guide provides a comprehensive technical overview of the discovery process for derivatives of this core, from fundamental synthetic strategies to detailed biological evaluations and structure-activity relationship (SAR) studies. We will explore the rationale behind experimental designs, present detailed protocols for key assays, and elucidate the mechanisms through which these compounds exert their therapeutic effects, primarily focusing on their roles as kinase inhibitors in oncology and as novel antimicrobial agents.

The Morpholine Moiety: A Privileged Scaffold in Drug Design

The morpholine heterocycle is a cornerstone in modern drug discovery, celebrated for its unique combination of advantageous properties.^{[3][4]} Its inclusion in a molecule can significantly enhance drug-like characteristics.

- Physicochemical and Metabolic Advantages: The morpholine ring's saturated, non-planar structure and the presence of an oxygen atom confer favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1][2]
- Pharmacokinetic Enhancement: A large body of research has demonstrated that incorporating a morpholine ring can lead to improved pharmacokinetic profiles, contributing to better absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1][2]
- Synthetic Versatility: From a chemical standpoint, morpholine is a readily available and versatile building block, easily incorporated into larger molecules through well-established synthetic routes.[1]

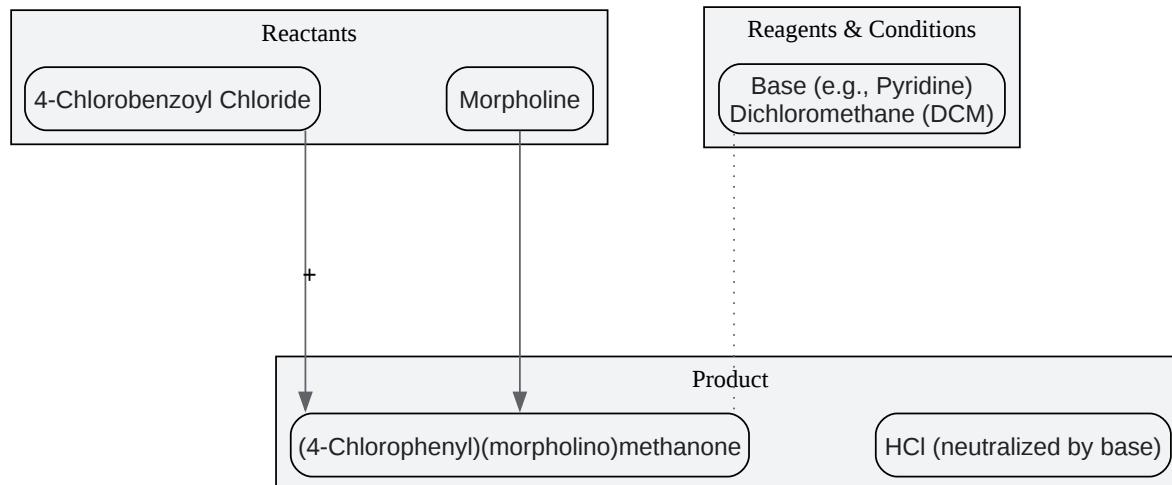
These attributes have propelled medicinal chemists to utilize the morpholine scaffold to develop lead compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The **(4-chlorophenyl)(morpholino)methanone** core serves as an exemplary starting point for leveraging these benefits.

Core Synthesis and Characterization

The foundational synthesis of **(4-chlorophenyl)(morpholino)methanone** derivatives is typically achieved via a nucleophilic acyl substitution, specifically an amide coupling reaction. This straightforward and high-yielding approach forms the basis for creating a diverse library of analogues for biological screening.

General Synthetic Pathway

The primary reaction involves the coupling of 4-chlorobenzoyl chloride with morpholine or a substituted morpholine derivative. The reaction is generally performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.



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Caption: General Amide Coupling Reaction.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol is adapted from established methodologies for amide bond formation.[\[5\]](#)[\[6\]](#)

Objective: To synthesize (4-chlorophenyl)(morpholin-4-yl)methanone.

Materials:

- 4-chlorobenzoyl chloride
- Morpholine
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)

- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorobenzoyl chloride (1.0 eq.) in anhydrous DCM.
- Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.1 eq.) followed by the dropwise addition of morpholine (1.05 eq.).
 - Causality Note: The reaction is run at 0 °C to control the exothermic nature of the acylation. Pyridine acts as a base to quench the HCl generated, driving the reaction to completion.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chlorobenzoyl chloride) is consumed.
- Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the organic layer.
- Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
 - Self-Validation: The acid wash removes excess pyridine and unreacted morpholine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water.

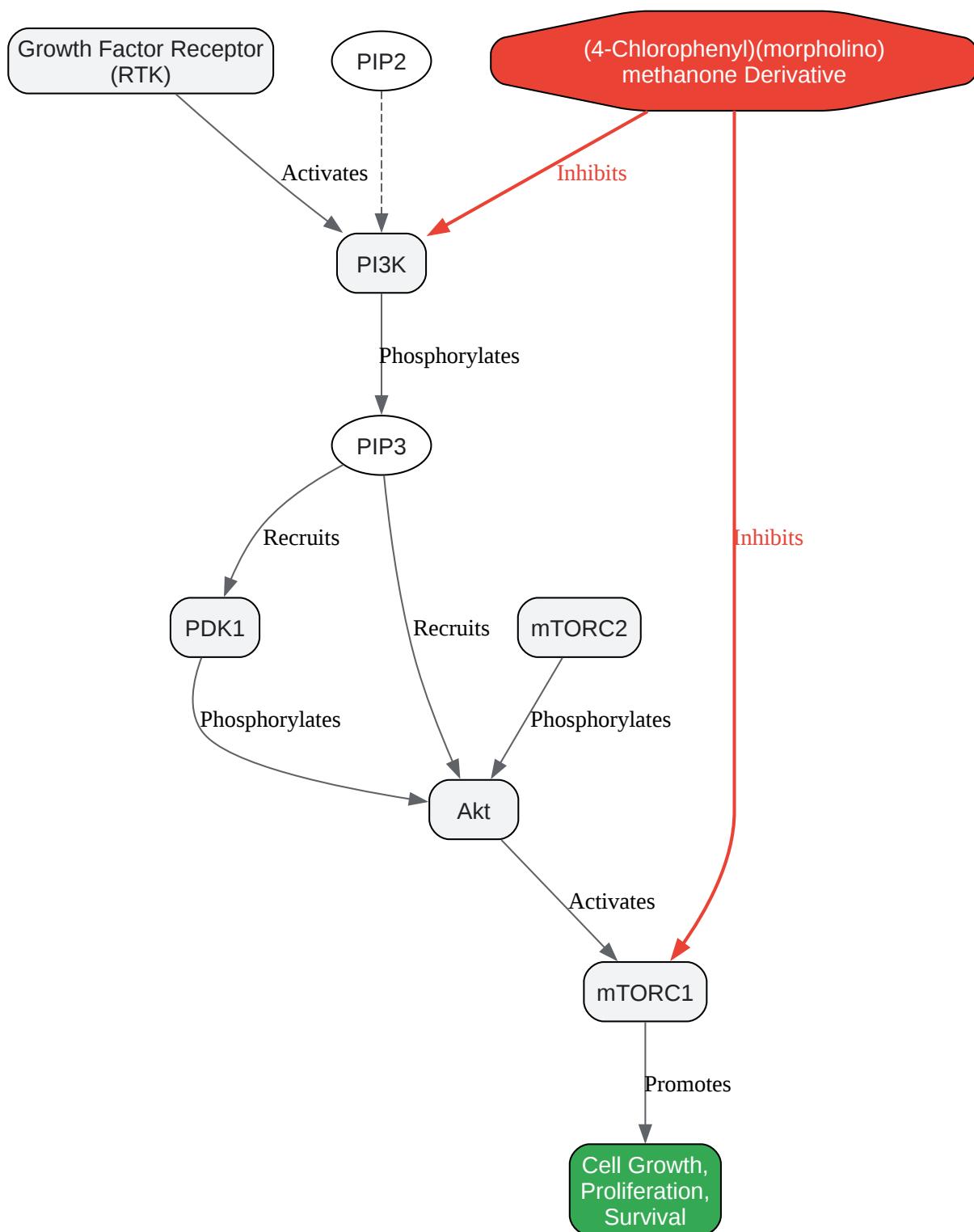
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure product.
- Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications & Biological Evaluation

Derivatives of the **(4-chlorophenyl)(morpholino)methanone** core have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

A primary mechanism of action for many anticancer morpholine derivatives is the inhibition of protein kinases, particularly within the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.^{[4][7]} This pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention.^[8]



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Caption: Simplified PI3K/Akt/mTOR Signaling Pathway Inhibition.

SAR studies are critical for optimizing the potency and selectivity of lead compounds. For morpholine-containing kinase inhibitors, specific structural modifications have been shown to significantly impact activity.[7][9][10]

Compound ID	Core Structure	R1 Substitution	R2 Substitution	Target Kinase	IC ₅₀ (nM)
1a	2-phenylquinazoline	H	4-morpholino	PI3K α	150
1b	2-phenylquinazoline	3-OH	4-morpholino	PI3K α	45
1c	thieno[3,2-d]pyrimidine	4-F	4-morpholino	PI3K α	2.0[7]
2a	3-thiopyrano[4,3-d]pyrimidine	H	4-morpholino	mTOR	800[9]
2b	3-thiopyrano[4,3-d]pyrimidine	4-OH	4-morpholino	mTOR	743[9]

Analysis: The data consistently shows that modifications to the core heterocyclic system (e.g., changing from quinazoline to thieno[3,2-d]pyrimidine) can dramatically increase potency, as seen in compound 1c.[7] Furthermore, substitutions on the phenyl ring (R1) also modulate activity, though the effect can be target-dependent.

This protocol, based on methodologies used by the National Cancer Institute, provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.[11]

Objective: To determine the in vitro growth inhibitory effect of a test compound.

Materials:

- Human cancer cell lines (e.g., HCT-116, PC-3)
- Appropriate cell culture medium with supplements (e.g., 5% FBS)
- Test compound dissolved in DMSO
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Trichloroacetic acid (TCA), cold 10% (w/v)
- Tris base solution (10 mM, pH 10.5)
- 96-well microtiter plates

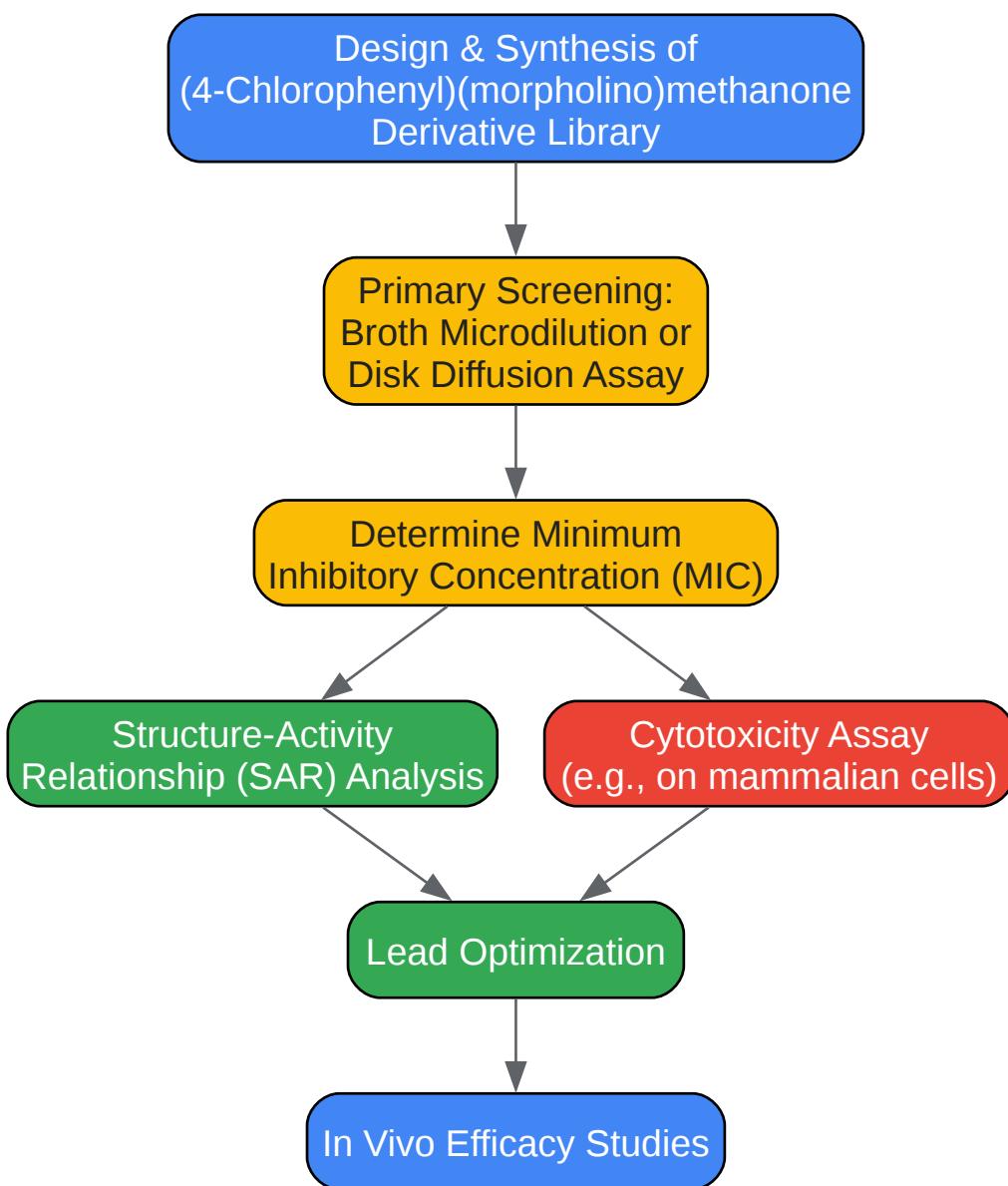
Procedure:

- Cell Seeding: Plate cells in 96-well plates at the optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
- Compound Addition: Add serial dilutions of the test compound to the plates. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
 - Causality Note: A serial dilution allows for the determination of a dose-response curve and the calculation of the GI_{50} (concentration for 50% growth inhibition).
- Cell Fixation: Gently discard the supernatant and fix the adherent cells by adding cold 10% TCA to each well. Incubate at 4 °C for 1 hour.
- Staining: Wash the plates five times with slow-running tap water to remove TCA. Air dry the plates completely. Add 100 μ L of SRB solution to each well and stain for 10-30 minutes at room temperature.
- Wash and Solubilize: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Data Acquisition: Shake the plates for 5-10 minutes on a shaker. Read the optical density (OD) at 510 nm using a microplate reader.

- Analysis: Calculate the percentage of growth inhibition and determine the GI_{50} value for the test compound.

Antimicrobial Activity

The **(4-chlorophenyl)(morpholino)methanone** scaffold has also been explored for the development of novel antimicrobial agents.^{[12][13]} The incorporation of this core into various heterocyclic systems can yield compounds with activity against both Gram-positive and Gram-negative bacteria.



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Caption: Workflow for Antimicrobial Discovery.

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test compound dissolved in DMSO
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to $\sim 5 \times 10^5$ CFU/mL

Procedure:

- Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
- Inoculation: Add the standardized bacterial inoculum to each well.
 - Self-Validation: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to ensure sterility.
- Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye.

Conclusion and Future Directions

The **(4-chlorophenyl)(morpholino)methanone** scaffold is a validated starting point for the discovery of potent, biologically active small molecules. The inherent drug-like properties of the

morpholine ring, combined with the synthetic tractability of the core structure, provide a robust platform for generating diverse chemical libraries.[1][2] Research has primarily highlighted its potential in developing kinase inhibitors for cancer therapy, where derivatives have shown nanomolar potency against key targets like PI3K α .[7]

Future research should focus on several key areas:

- Expansion of Target Space: Exploring the activity of these derivatives against other kinase families or different classes of enzymes.
- Pharmacokinetic Optimization: While morpholine generally improves ADME properties, detailed in vivo pharmacokinetic studies are necessary to optimize lead candidates for clinical development.[2]
- Combating Resistance: In both oncology and infectious disease, drug resistance is a major challenge. These novel scaffolds could be investigated for their ability to overcome known resistance mechanisms.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the **(4-chlorophenyl)(morpholino)methanone** core will continue to be a valuable scaffold in the ongoing quest for novel therapeutics.

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